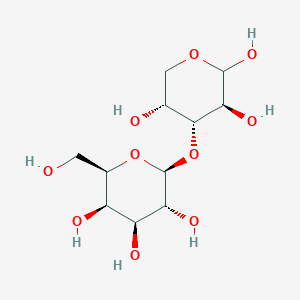
beta-D-Gal-(1->3)-D-Ara
Overview
Description
Beta-D-Gal-(1->3)-D-Ara: is a disaccharide composed of beta-D-galactose and D-arabinose linked via a (1->3)-glycosidic bond. This compound is part of the larger family of oligosaccharides, which play crucial roles in various biological processes, including cell-cell recognition and signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Gal-(1->3)-D-Ara typically involves the glycosylation of a suitably protected D-arabinose derivative with a beta-D-galactose donor. Commonly used protecting groups include acetyl and benzyl groups, which help in controlling the regioselectivity of the glycosylation reaction. The reaction is often catalyzed by Lewis acids such as boron trifluoride etherate or by using glycosyl donors like trichloroacetimidates under mild conditions .
Industrial Production Methods: Industrial production of beta-D-Gal-(1->3)-D-Ara may involve enzymatic synthesis using glycosyltransferases, which offer high specificity and yield. Enzymatic methods are preferred for large-scale production due to their eco-friendly nature and the ability to operate under mild conditions, reducing the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Beta-D-Gal-(1->3)-D-Ara can undergo oxidation reactions, typically using reagents like periodic acid or bromine water, leading to the formation of aldonic acids.
Reduction: Reduction of the disaccharide can be achieved using sodium borohydride, resulting in the formation of alditols.
Common Reagents and Conditions:
Oxidation: Periodic acid, bromine water.
Reduction: Sodium borohydride.
Substitution: Acetic anhydride, benzoyl chloride.
Major Products Formed:
Oxidation: Aldonic acids.
Reduction: Alditols.
Substitution: Esters of the disaccharide.
Scientific Research Applications
Beta-D-Gal-(1->3)-D-Ara has several applications in scientific research:
Chemistry: Used as a model compound for studying glycosidic bond formation and cleavage.
Biology: Plays a role in cell-cell recognition and signaling processes.
Mechanism of Action
The mechanism of action of beta-D-Gal-(1->3)-D-Ara involves its interaction with specific receptors or enzymes in biological systems. The glycosidic bond between beta-D-galactose and D-arabinose can be cleaved by glycosidases, releasing the monosaccharides, which can then participate in various metabolic pathways. The compound may also act as a ligand for lectins, facilitating cell-cell adhesion and signaling .
Comparison with Similar Compounds
Beta-D-Gal-(1->3)-D-GlcNAc: A disaccharide composed of beta-D-galactose and N-acetyl-D-glucosamine linked via a (1->3)-glycosidic bond.
Beta-D-Gal-(1->3)-D-GalNAc: A disaccharide composed of beta-D-galactose and N-acetyl-D-galactosamine linked via a (1->3)-glycosidic bond.
Uniqueness: Beta-D-Gal-(1->3)-D-Ara is unique due to the presence of D-arabinose, which is less common in nature compared to other monosaccharides like glucose or galactose. This uniqueness makes it an interesting compound for studying the structural and functional diversity of oligosaccharides .
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(3S,4R,5R)-2,3,5-trihydroxyoxan-4-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O10/c12-1-4-5(14)6(15)7(16)11(20-4)21-9-3(13)2-19-10(18)8(9)17/h3-18H,1-2H2/t3-,4-,5+,6+,7-,8+,9-,10?,11+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXQXHMPBBNYRD-VGRCRPPNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C(O1)O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


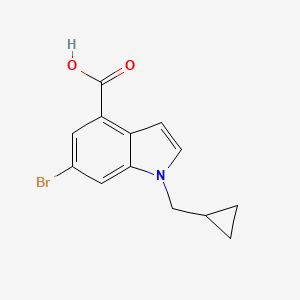

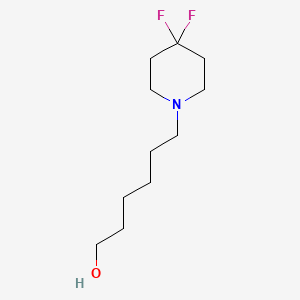
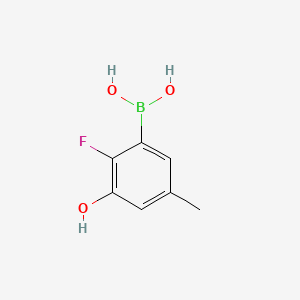
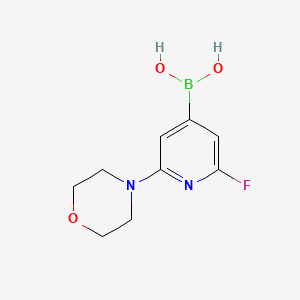
![(7-Chloroimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B8120277.png)

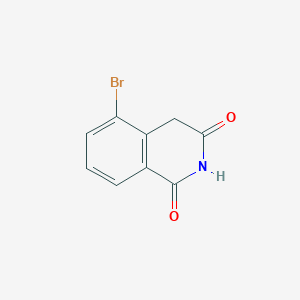
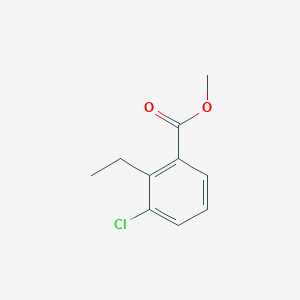
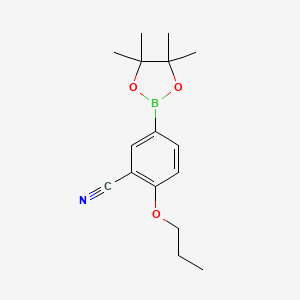
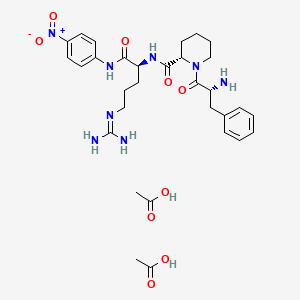
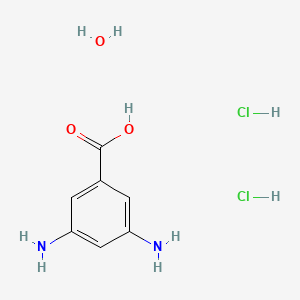
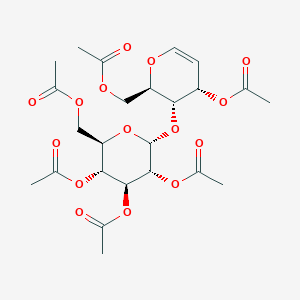
![2-fluoro-6-[(E)-2-nitroprop-1-enyl]phenol](/img/structure/B8120350.png)
